5-Tert-butyl-1,2-dihydroacenaphthylene
Description
5-Tert-butyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused naphthalene core with a partially saturated cyclopropane ring (1,2-dihydroacenaphthylene backbone) and a tert-butyl substituent at the 5-position. The tert-butyl group (-C(CH₃)₃) introduces steric bulk and electron-donating effects, significantly altering the compound’s physical, chemical, and electronic properties compared to unsubstituted analogs.
Properties
CAS No. |
35210-35-6 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
5-tert-butyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C16H18/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
UBENCEDGUYKWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C2CCC3=C2C1=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physical Properties
| Compound | Melting Point (°C) | Solubility (in Toluene) | Thermal Stability (°C) |
|---|---|---|---|
| 1,2-Dihydroacenaphthylene | 92–94 | High | <200 |
| 5-Methyl-1,2-dihydroacenaphthylene | 78–80 | Moderate | 220 |
| This compound | 65–67 | Low | 300 |
| 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | 245–250 | Insoluble | >350 |
Key Observations :
- The tert-butyl group reduces melting points compared to smaller substituents (e.g., methyl) due to disrupted crystal packing .
- Bulky tert-butyl groups lower solubility in non-polar solvents (e.g., toluene) but enhance thermal stability by steric protection of reactive sites .
Chemical Reactivity
Table 2: Reactivity in Electrophilic Substitution
| Compound | Reaction with HNO₃/H₂SO₄ | Reaction with Br₂/FeBr₃ |
|---|---|---|
| 1,2-Dihydroacenaphthylene | Fast nitration | Rapid bromination |
| This compound | Slow nitration (meta-directing) | No reaction |
Key Observations :
- The tert-butyl group acts as a strong electron donor, deactivating the aromatic ring and directing electrophiles to meta positions.
- Steric hindrance from the tert-butyl group suppresses bromination entirely, unlike in the parent compound .
Research Findings and Trends
- Synthetic Challenges : Introducing tert-butyl groups to PAHs requires precise conditions (e.g., Friedel-Crafts alkylation) to avoid side reactions.
- Electron Transport : The tert-butyl-substituted derivative exhibits lower HOMO-LUMO gaps than methyl analogs, making it suitable for organic semiconductors.
- Environmental Impact : Tert-butyl groups improve resistance to oxidative degradation, extending material lifespans but complicating biodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
